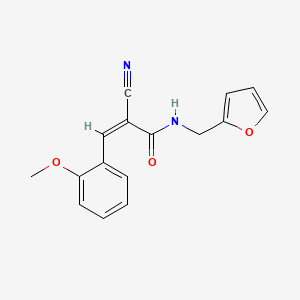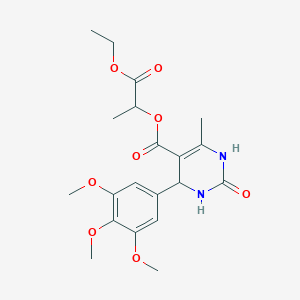![molecular formula C20H23ClN2O5 B11682426 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en la investigación científica y la industria. Este compuesto se caracteriza por la presencia de un anillo de morfolina, un grupo clorofenilo y una porción de trimetoxibenzamida, que contribuyen a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida típicamente involucra múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermedio Clorofenilo: El paso inicial involucra la cloración de un anillo de fenilo para introducir el átomo de cloro en la posición deseada.
Introducción del Anillo de Morfolina: El intermedio clorofenilo se hace reaccionar luego con morfolina en condiciones apropiadas para formar el derivado morfolin-4-il.
Acoplamiento con Trimetoxibenzamida: El paso final involucra el acoplamiento del derivado morfolin-4-il con 3,4,5-trimetoxibenzamida utilizando un reactivo de acoplamiento adecuado, como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida), en presencia de una base como trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización del proceso para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden emplear para eliminar o alterar grupos funcionales específicos, como la reducción del grupo nitro a una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en las porciones clorofenilo y morfolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias transformaciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su capacidad para interactuar con dianas moleculares específicas.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la síntesis de ciertas biomoléculas o modular vías de señalización involucradas en procesos de enfermedades.
Comparación Con Compuestos Similares
Compuestos Similares
N-(3-cloro-4-fluorofenil)-7-metoxi-6-(3-morfolin-4-ilpropoxi)quinazolin-4-amina: Un compuesto con características estructurales similares pero diferentes actividades biológicas.
N-(3-cloro-4-morfolin-4-ilfenil)-N’-hidroxiimido formamida: Conocido por sus efectos inhibitorios sobre enzimas específicas.
Singularidad
N-[3-cloro-4-(morfolin-4-il)fenil]-3,4,5-trimetoxibenzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y la industria.
Propiedades
Fórmula molecular |
C20H23ClN2O5 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-4-5-16(15(21)12-14)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
Clave InChI |
OSIIJZYYTVVECV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)



![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
